(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate
Overview
Description
“(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate” is a type of organic isocyanate . Organic isocyanates have the formula R-N=C=O where R can be either alkyl or aryl . They can be solids or liquids . Isocyanates are generally toxic and must be handled with great care, especially the more volatile isocyanates where inhalation is a primary route of exposure .
Synthesis Analysis
Isocyanates are usually produced by reacting an amine with phosgene (COCl2) . They are very reactive molecules, reacting with nucleophiles such as water, alcohols or amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H10ClNO2 . The IUPAC Standard InChI is InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3, (H,11,12) .Chemical Reactions Analysis
The reactions of isocyanates involve attack at the carbon of the isocyanate in a manner similar to that for carboxylic acid derivates such as esters or anhydrides . Water reacts with isocyanates to give a carbamic acid . This reaction is catalyzed by tertiary amines . Carbamic acids are unstable and decompose to carbon dioxide and an amine, R-NH2 . Alcohols react with isocyanates to give carbamates which are also known as urethanes . This reaction is catalyzed by tertiary amines or salts of metals such as tin, iron and mercury . Primary and secondary amines react with isocyanates to give substituted ureas .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 199.634 . The IUPAC Standard InChIKey is WSKXXIMERYQVGJ-UHFFFAOYSA-N .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-chloro-4-[(1S)-1-isocyanatoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZWQDRYKKTOB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426968 | |
Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-72-6 | |
Record name | 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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